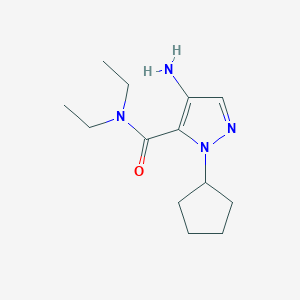

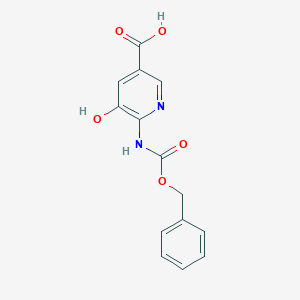

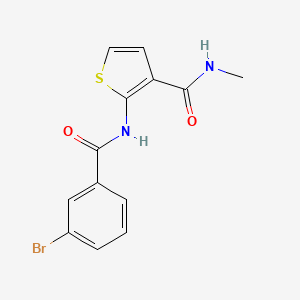

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline derivatives, including the specified molecule, are of significant interest in medicinal chemistry due to their diverse biological activities. Such compounds are synthesized through various methods and analyzed for their potential applications across different fields, excluding drug use, dosage, and side effects as requested.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves regioselective cyclocondensation reactions, as demonstrated in the study by Sayed et al. (2021), where 5,6,7,8-tetrahydroisoquinolines bearing nitrophenyl groups were synthesized. These processes are crucial for constructing the quinoxaline core and introducing functional groups at specific positions on the molecule (Sayed, Hassanien, Farhan, Aly, Mahamoud, & Bakhite, 2021).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the crystal structure of similar compounds has been determined to understand their geometrical configuration and potential for intermolecular interactions, which is critical for their biological activity and chemical properties (Missioui, Said, Demirtaş, Mague, & Ramli, 2022).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including cyclocondensation, nitration, and substitution, which are essential for modifying their chemical properties and enhancing their biological activities. The studies by Sayed et al. (2021, 2022) highlight the synthesis of tetrahydroisoquinolines with different substituents, indicating the versatility of these compounds in chemical transformations (Sayed et al., 2021; Sayed, Hassanien, Farhan, Aly, Mahmoud, Mohamed, Mague, & Bakhite, 2022).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystalline structure, are determined through analytical methods and are crucial for their application in different fields. The crystal structure analysis provides insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of quinoxaline derivatives are influenced by their functional groups and molecular structure. Studies on similar compounds demonstrate their potential as anticancer and antioxidant agents, highlighting the importance of understanding their reactivity and interactions with biological molecules (Sayed et al., 2021; Kumar et al., 2012).

Scientific Research Applications

Synthesis and Characterization

Research on quinoxaline derivatives and nitrophenyl-group-containing heterocycles, such as those synthesized in the studies by Sayed et al. (2021) and Sayed et al. (2022), demonstrates the broad interest in these compounds for their versatile applications, including their potential anticancer and antioxidant properties. These studies involve the regioselective cyclocondensation and characterization of various synthesized compounds, highlighting the importance of structural diversity in medicinal chemistry and material science (Sayed et al., 2021); (Sayed et al., 2022).

Anticancer Activity

Several studies explore the synthesis of quinoxaline derivatives for their potential use as anticancer agents. For instance, the work by Kumar et al. (2012) on the synthesis of thiazolidinone derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide showcases the exploration of novel compounds for antibacterial and antifungal applications, suggesting a wider potential in therapeutics, including anticancer activity (Kumar et al., 2012).

Antimicrobial and Antifungal Properties

The research on the development of new compounds with antimicrobial and antifungal properties is significant. For instance, Manfredi et al. (2016) investigate the rapid cleavage of phosphate triesters by oximes, demonstrating the chemical versatility of related compounds in degrading toxic organophosphates. This research indicates the potential of such compounds in environmental and pharmaceutical applications, underscoring their importance in scientific research (Manfredi et al., 2016).

properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-10-7-13-14(8-11(10)2)21-18(24)15(19-13)9-17(23)20-12-5-3-4-6-16(12)22(25)26/h3-8,15,19H,9H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYNTRUDMRKKLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-nitrophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)

![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)

![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)